molecular formula C7H9NO2S B15276535 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid

2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid

Cat. No.: B15276535
M. Wt: 171.22 g/mol
InChI Key: RHHOUSSKCFYUNK-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid is an organic compound with the molecular formula C7H9NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid typically involves the reaction of 2-methylthiazole with a suitable propanoic acid derivative. One common method includes the esterification of the acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . Another approach involves the use of commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone to afford the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9NO2S/c1-4(7(9)10)6-3-11-5(2)8-6/h3-4H,1-2H3,(H,9,10)

InChI Key

RHHOUSSKCFYUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C)C(=O)O

Origin of Product

United States

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